Allyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of allyl benzoate and its derivatives involves innovative approaches to enhance efficiency and selectivity. For instance, a catalyst and solvent-free synthesis of S-allyl benzoylcarbamothioates has been achieved through a Mumm-type rearrangement, triggered by an intramolecular thia-Michael addition (Dahiya et al., 2018). Additionally, cellulose benzoates have been synthesized under homogeneous conditions in an ionic liquid, indicating the flexibility of allyl benzoate derivatives in various reaction media (Zhang et al., 2009).
Molecular Structure Analysis
Allyl benzoate's molecular structure is foundational to its chemical reactivity and physical properties. The presence of the allyl group attached to a benzoate moiety offers unique electronic and steric characteristics, influencing its reactivity patterns and applications in synthesis.
Chemical Reactions and Properties
Various chemical reactions exploit the unique properties of allyl benzoate. For example, the amphiphilic π-allyliridium C,O-benzoates have been shown to catalyze highly chemo-, regio-, and enantioselective substitutions, demonstrating the compound's versatility in synthetic chemistry (Meza et al., 2018). Moreover, the synthesis of benzyl-, allyl-, and allenyl-boronates via copper-catalyzed borylation of alcohols further highlights the broad applicability of allyl benzoate derivatives in organometallic chemistry (Mao et al., 2017).
Scientific Research Applications
1. Rhodium-Catalyzed Enantioselective Allylic Alkylation
- Application Summary: Allyl benzoate is used in the asymmetric allylic alkylation of α,α-disubstituted aldehydes. This process is important for installing quaternary stereogenic carbon, a task of contemporary importance in the domain of asymmetric catalysis .
- Methods of Application: The process involves using allyl benzoate in the presence of Wilkinson’s catalyst [Rh (Cl) (PPh 3) 3 ], ( R )-BINOL–P (OMe) as the external ligand, and LiHMDS as the base .
- Results or Outcomes: The reaction offers high enantioselectivity. The computed enantioselectivity (96%) is in very good agreement with the experimental value (92%), so is the overall activation barrier (δ E of 17.1 kcal mol −1 ), which is in conformity with room temperature reaction conditions .
2. Allyl–Allyl Cross-Coupling
- Application Summary: Allyl benzoate can be used in allyl–allyl cross-coupling reactions. This provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
- Methods of Application: The process involves the use of catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. These catalysts are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes: This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
3. Polymerization into Flow Improvers for Waxy Crude Oil
- Application Summary: A new para-decyloxy allyl benzoate (I10) was prepared and polymerized into HI10, and copolymerized with dioctadecyl maleate into MHI10 .
- Methods of Application: The process involves the free-radical polymerization method .
- Results or Outcomes: The resulting polymers can be used as flow improvers for waxy crude oil .
4. Metallaphoto-Catalyzed Benzylic and Allylic C–H Bond Functionalization
- Application Summary: Allyl benzoate can be used in metallaphoto-catalyzed benzylic and allylic C–H bond functionalizations. This process provides a series of general and mild approaches for diversification of alkylbenzenes and alkenes .
- Methods of Application: The process involves the use of photocatalysis in combination with transition metals for C–H bond activation. This enables a wide range of cross-coupling reactions using hydrocarbons as coupling partners .
- Results or Outcomes: The illustrated methodologies enable the application of abundant hydrocarbons such as ethylbenzenes and alkenes as coupling partners in transition-metal catalyzed reactions. The transformations of more native functionalities to high-value compounds and the advantages of step and atom economy made these protocols appealing .
Safety And Hazards
When handling Allyl benzoate, suitable protective equipment should be worn to prevent generation of vapor or mist8. It is also recommended to ensure adequate ventilation and avoid ingestion and inhalation9.
Future Directions
Recent research has focused on the use of Allyl benzoate in various chemical reactions, including those involving metallaphotoredox catalysis10 and rhodium-catalyzed enantioselective allylic alkylation11. These studies suggest that Allyl benzoate could have potential applications in the development of new synthetic methodologies.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
prop-2-enyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJHVEDILOKZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073913 | |
Record name | Benzoic acid, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
82.00 to 85.00 °C. @ 5.00 mm Hg | |
Record name | Allyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allyl benzoate | |
CAS RN |
583-04-0 | |
Record name | Allyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQY5543KFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.